N-(2-fluorocyclopropyl)-N-(1-phenylethyl)acetamide
Description
N-(2-Fluorocyclopropyl)-N-(1-phenylethyl)acetamide (CAS: 1823824-06-1) is a fluorinated acetamide derivative with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol . Its structure features a trans-2-fluorocyclopropyl group and an (R)-configured 1-phenylethyl substituent on the acetamide nitrogen. The fluorine atom and stereochemistry of the cyclopropane ring are critical for its physicochemical properties, such as polarity and metabolic stability, while the phenylethyl group may contribute to lipophilicity and receptor binding interactions .
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-(2-fluorocyclopropyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3 |
InChI Key |
OCTBCPYJCKBUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[(1S,2R)-2-Phenylcyclopropyl]acetamide (CAS: 1164475-05-1)
- Molecular Formula: C₁₁H₁₃NO
- Key Differences : Lacks fluorine on the cyclopropane ring and the phenylethyl substituent.
- Implications: The absence of fluorine reduces electronegativity and may alter metabolic stability.
N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide vs. N-(1-Phenylethyl)acetamide Derivatives
- Example: 2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS: 881602-71-7) Molecular Formula: C₁₉H₂₁NO₄ Key Differences: Incorporates a phenoxyacetamide backbone with an ethoxy-formylphenoxy group instead of fluorocyclopropyl. Implications: The ethoxy-formyl group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the fluorocyclopropyl analogue .
Acetamides with Bioactive Substituents
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Activity : Exhibits analgesic efficacy comparable to paracetamol .
- Key Differences : Contains a sulfonamide-piperazinyl group instead of fluorocyclopropyl/phenylethyl.
- Implications : The sulfonamide group enhances hydrogen-bonding and solubility, favoring peripheral analgesic activity, whereas the fluorocyclopropyl group in the target compound may confer CNS penetration .
2-Chloro-N-(2-Ethyl-6-Methylphenyl)acetamide (Group 1 in )
- Molecular Formula: C₁₁H₁₄ClNO
- Key Differences : Chlorine substituent and alkyl-phenyl group.
- Implications : Chlorine’s electron-withdrawing effects may increase electrophilicity, enhancing reactivity in agrochemical applications (e.g., as a pesticide transformation product) compared to the fluorine’s metabolic stability .
Impact of Substituents on Solid-State Properties
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Crystal System: Monoclinic, with Cl substituents influencing packing via halogen bonding. Comparison: Fluorine’s smaller size and higher electronegativity in N-(2-fluorocyclopropyl)-N-(1-phenylethyl)acetamide may lead to distinct crystal lattice parameters and melting points compared to chloro/methyl-substituted analogues .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The fluorocyclopropyl and phenylethyl groups in the target compound likely increase logP compared to simpler acetamides (e.g., N-phenylacetamides), enhancing membrane permeability .
- Metabolic Stability: Fluorine’s inductive effects may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogues like N-(2-phenylcyclopropyl)acetamide .
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